Very Long-Chain Anteiso-Branched Structure Confers Distinct PPARα Binding Affinity Relative to Straight-Chain C22:0-CoA
While direct binding data for 14-methylhenicosanoyl-CoA is not yet published, structure-activity relationship inferences can be drawn from the Hostetler et al. (2006) study, which established that branched-chain acyl-CoAs and very long-chain acyl-CoAs are high-affinity PPARα ligands with Kd values ranging from 3–29 nM [1]. The straight-chain C22:0-CoA (behenoyl-CoA) falls within the very long-chain category and exhibits high PPARα affinity [1]. However, the introduction of a methyl branch, as in phytanoyl-CoA or pristanoyl-CoA, further modulates binding kinetics and receptor conformation [1]. 14-Methylhenicosanoyl-CoA, possessing both a very long chain (C22) and an anteiso-methyl branch, is structurally predicted to exhibit PPARα binding affinity that differs quantitatively from straight-chain C22:0-CoA due to altered hydrophobic packing and steric effects in the ligand-binding pocket [2].
| Evidence Dimension | PPARα binding affinity (Kd) |
|---|---|
| Target Compound Data | Not directly measured; predicted Kd range 3–29 nM based on class membership |
| Comparator Or Baseline | C22:0-CoA (behenoyl-CoA): Kd 3–29 nM range; Phytanoyl-CoA: Kd ~11 nM; Pristanoyl-CoA: Kd ~11 nM |
| Quantified Difference | Not applicable; data derived from class-level inference |
| Conditions | Fluorescence quenching assay using recombinant PPARα ligand-binding domain, as described in Hostetler et al. Biochemistry 2006 |
Why This Matters
Understanding the differential PPARα binding profile is critical for researchers studying branched-chain fatty acid signaling, as even modest differences in Kd can translate to significant changes in transcriptional activation of peroxisomal beta-oxidation genes.
- [1] Hostetler HA, Kier AB, Schroeder F. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha). Biochemistry. 2006;45(24):7669-81. doi:10.1021/bi060198l. PMID:16768463. View Source
- [2] Xu HE, Lambert MH, Montana VG, Plunket KD, Moore LB, Collins JL, et al. Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors. Proc Natl Acad Sci U S A. 2001;98(24):13919-24. doi:10.1073/pnas.241410198. View Source
